1-(2-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
This compound, with the systematic name 1-(2-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one , belongs to the class of indole derivatives. Its chemical formula is C₁₆H₁₅FN₄S
Preparation Methods
Synthetic Routes::
Fluorobenzyl Isocyanate Route:
Fluorobenzyl Alcohol Route:
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: Reduction of the carbonyl group may yield a secondary alcohol.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Condensation: Acidic or basic conditions, often involving dehydration.
- Oxidation: Ketone or aldehyde derivatives.
- Reduction: Secondary alcohol.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related indole derivatives:
2-Fluorobenzyl Isocyanate: (CAS Number: )
3-(2-Fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine: (CAS Number: )
5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: (CAS Number: )
Properties
Molecular Formula |
C24H20FNO3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20FNO3/c1-16-10-12-17(13-11-16)22(27)14-24(29)19-7-3-5-9-21(19)26(23(24)28)15-18-6-2-4-8-20(18)25/h2-13,29H,14-15H2,1H3 |
InChI Key |
UOVWHHITBYOMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)O |
Origin of Product |
United States |
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